molecular formula C21H23F3N2O3 B3139892 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate CAS No. 477858-51-8

2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate

Cat. No.: B3139892
CAS No.: 477858-51-8
M. Wt: 408.4 g/mol
InChI Key: AYSODGREEXBGOW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Trifluoromethyl Intermediate: This step involves the introduction of the trifluoromethyl group into the molecule. Common reagents used include trifluoromethyl iodide and a suitable base.

    Piperazine Derivative Formation: The phenylpiperazine moiety is synthesized through the reaction of piperazine with a phenyl halide under basic conditions.

    Coupling Reaction: The trifluoromethyl intermediate is then coupled with the phenylpiperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the coupled product with 3-methoxybenzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenecarboxylate group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, difluoromethyl derivatives, and various substituted phenylpiperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylpiperazine moiety is known to bind to various receptors, modulating their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-[(4-methylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate
  • 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 4-methoxybenzenecarboxylate
  • 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-ethoxybenzenecarboxylate

Uniqueness

The unique combination of the trifluoromethyl, phenylpiperazine, and methoxybenzenecarboxylate groups in 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3/c1-28-18-9-5-6-16(14-18)20(27)29-19(21(22,23)24)15-25-10-12-26(13-11-25)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSODGREEXBGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146794
Record name 2,2,2-Trifluoro-1-[(4-phenyl-1-piperazinyl)methyl]ethyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477858-51-8
Record name 2,2,2-Trifluoro-1-[(4-phenyl-1-piperazinyl)methyl]ethyl 3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477858-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-[(4-phenyl-1-piperazinyl)methyl]ethyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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